Alogenopiridini
Halopyridines are a class of organic compounds characterized by the presence of at least one halogen atom (such as fluorine, chlorine, bromine, or iodine) attached to a pyridine ring. These compounds exhibit diverse chemical and physical properties due to their structural flexibility and the strong electron-withdrawing nature of the halogen substituents. Halopyridines find applications in various fields including pharmaceuticals, agrochemicals, and materials science.
In pharmaceutical research, halopyridines are often used as lead structures for developing new drugs with specific biological activities. The presence of a halogen atom can significantly influence the compound's pharmacological profile by altering its lipophilicity, hydrogen bonding potential, and electronic properties. Additionally, these substituents can enhance the stability and bioavailability of the molecules.
In agrochemicals, halopyridines serve as effective herbicides due to their selective toxicity towards certain plant species while being less harmful to others. The halogen groups contribute to the compound's persistence in soil and its ability to inhibit key enzymes crucial for plant growth.
Moreover, in materials science, halopyridine derivatives are utilized in the synthesis of conductive polymers and dyes with improved photostability. The combination of the pyridine ring’s aromaticity with halogen substituents results in unique electronic properties that make these compounds valuable in the development of advanced functional materials.
Overall, the versatility of halopyridines lies in their ability to modulate various chemical properties through strategic halogenation, making them indispensable tools for chemists across different industries.

Letteratura correlata
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Fornitori consigliati
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati